PV8 Demonstrates Significantly Weaker In Vivo Psychostimulant Potency Than α-PVP in a Mouse Locomotor Model
In a head-to-head murine study, α-PVP produced substantially greater stimulation of spontaneous locomotor activity than PV8 across the tested dose range, establishing that the two-carbon side-chain extension from the pentyl (α-PVP) to the heptyl (PV8) group markedly attenuates in vivo psychomotor potency [1]. Both compounds elevated extracellular dopamine (DA) in the mouse striatum, but α-PVP was unequivocally more potent than PV8 at equivalent doses [1]. The D1-dopamine receptor antagonist SCH 23390 blocked the locomotor stimulation of both compounds, confirming a shared dopaminergic mechanism but with differential magnitude [1].
| Evidence Dimension | In vivo psychostimulant potency (spontaneous locomotor activity stimulation in mice) |
|---|---|
| Target Compound Data | PV8 stimulated locomotor activity but was less potent than α-PVP at equivalent doses; DA elevation observed at 3 and 10 mg/kg i.p. with maximum effects at ca. 80–120 min post-injection |
| Comparator Or Baseline | α-PVP stimulated locomotor activity with significantly greater potency than PV8 at the same doses; produced stronger and more sustained DA elevation |
| Quantified Difference | α-PVP > PV8 in potency rank order at all tested doses; extending aliphatic side chain beyond the five-carbon pentyl group decreases in vivo potency |
| Conditions | Adult male C57BL/6J mice; spontaneous locomotor activity measured by Opto-Varimex Auto-Track; extracellular DA and 5-HT in striatum measured by in vivo microdialysis with HPLC-ECD |
Why This Matters
For researchers studying structure-activity relationships of monoamine transporter inhibition, PV8 serves as a critical comparator demonstrating that alkyl side-chain lengthening beyond α-PVP attenuates—rather than enhances—in vivo efficacy.
- [1] Wojcieszak J, et al. Effects of the new generation α-pyrrolidinophenones on spontaneous locomotor activities in mice, and on extracellular dopamine and serotonin levels in the mouse striatum. Forensic Toxicol. 2018;36(2):334–350. DOI: 10.1007/s11419-018-0409-x. View Source
